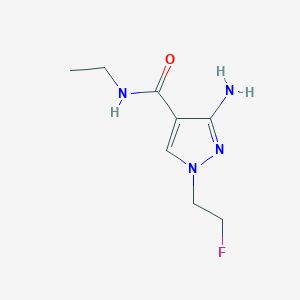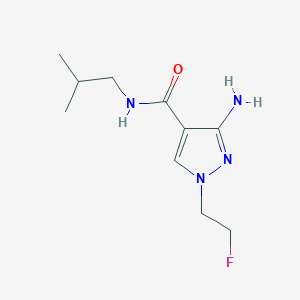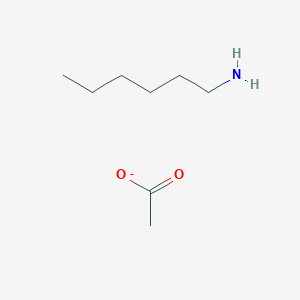
3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-etil-1-(2-fluoroetil)-1H-pirazol-4-carboxamida es un compuesto orgánico sintético que pertenece a la clase de los derivados del pirazol. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno adyacentes.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Amino-N-etil-1-(2-fluoroetil)-1H-pirazol-4-carboxamida típicamente involucra los siguientes pasos:
Formación del Anillo de Pirazol: El anillo de pirazol se puede sintetizar mediante la reacción de hidracina con un compuesto 1,3-dicarbonílico en condiciones ácidas o básicas.
Introducción del Grupo Fluoroetil: El grupo fluoroetil se puede introducir mediante reacciones de sustitución nucleofílica usando haluros de 2-fluoroetil.
Aminación y Formación de Carboxamida: El grupo amino y la funcionalidad de carboxamida se pueden introducir a través de reacciones posteriores que involucran aminación y acilación.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto podría incluir el uso de catalizadores específicos, solventes y control de temperatura para asegurar una síntesis eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Amino-N-etil-1-(2-fluoroetil)-1H-pirazol-4-carboxamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden introducir diferentes grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden usar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden emplear reactivos como haluros de alquilo o cloruros de acilo en condiciones apropiadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una variedad de derivados.
Aplicaciones Científicas De Investigación
3-Amino-N-etil-1-(2-fluoroetil)-1H-pirazol-4-carboxamida tiene varias aplicaciones de investigación científica, que incluyen:
Química Medicinal: El compuesto se estudia por su potencial como agente farmacéutico, particularmente en el desarrollo de nuevos fármacos.
Investigación Biológica: Se puede utilizar en ensayos biológicos para estudiar sus efectos en diversas vías biológicas.
Aplicaciones Industriales: El compuesto se puede utilizar en la síntesis de otras moléculas complejas para fines industriales.
Mecanismo De Acción
El mecanismo de acción de 3-Amino-N-etil-1-(2-fluoroetil)-1H-pirazol-4-carboxamida implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas involucradas en vías biológicas. Los efectos del compuesto están mediados a través de la unión a estos objetivos, lo que lleva a la modulación de su actividad.
Comparación Con Compuestos Similares
Compuestos Similares
3-Amino-1H-pirazol-4-carboxamida: Carece de los grupos etil y fluoroetil.
N-etil-1H-pirazol-4-carboxamida: Carece de los grupos amino y fluoroetil.
1-(2-fluoroetil)-1H-pirazol-4-carboxamida: Carece de los grupos amino y etil.
Unicidad
3-Amino-N-etil-1-(2-fluoroetil)-1H-pirazol-4-carboxamida es único debido a la presencia de ambos grupos amino y fluoroetil, que pueden conferir propiedades químicas y biológicas distintas. Estos grupos funcionales pueden influir en la reactividad, estabilidad e interacción del compuesto con objetivos biológicos, convirtiéndolo en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C8H13FN4O |
|---|---|
Peso molecular |
200.21 g/mol |
Nombre IUPAC |
3-amino-N-ethyl-1-(2-fluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C8H13FN4O/c1-2-11-8(14)6-5-13(4-3-9)12-7(6)10/h5H,2-4H2,1H3,(H2,10,12)(H,11,14) |
Clave InChI |
IJCPMQFJHFUSDY-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=CN(N=C1N)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,3-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734673.png)

![hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734684.png)
![benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734692.png)

![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734704.png)
![2-[3-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11734712.png)
![[(4-ethoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734719.png)
![[(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B11734735.png)
![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734738.png)
![methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate](/img/structure/B11734742.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734744.png)

![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11734767.png)
